1-(3-Chloropyridin-2-yl)piperazine dihydrochloride
Overview
Description
N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3•2HCl and a molecular weight of 270.59 g/mol . It is a piperazine derivative that contains a chloropyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride typically involves the reaction of 3-chloropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloropyridin-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium on carbon.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and solvents like acetonitrile.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride, and solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Substituted piperazine derivatives.
Oxidation Reactions: N-oxides of N-(3-Chloropyridin-2-yl)piperazine.
Reduction Reactions: Reduced forms of the pyridine ring.
Scientific Research Applications
N-(3-Chloropyridin-2-yl)piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Chloropyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby influencing various biochemical pathways . For example, it has been shown to inhibit dipeptidyl peptidase-4 (DPP4), which plays a role in glucose metabolism and immune regulation .
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)piperazine hydrochloride: Similar structure but different salt form.
1-(3-Chloropyridin-2-yl)piperazine: Lacks the dihydrochloride component.
Uniqueness: N-(3-Chloropyridin-2-yl)piperazine dihydrochloride is unique due to its specific combination of the chloropyridine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXRCYTVNAESAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-39-7 | |
Record name | 1-(3-chloropyridin-2-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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